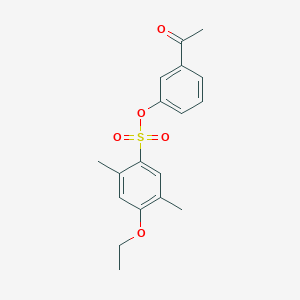

3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, it likely involves electrophilic aromatic substitution, a common reaction for benzene derivatives . This reaction involves the attack of an electrophile on the pi electrons of the benzene ring, forming an arenium ion. The arenium ion then loses a proton to reform the aromatic ring .Chemical Reactions Analysis

As a benzene derivative, this compound can undergo electrophilic aromatic substitution reactions . The presence of various functional groups can also enable other types of reactions, depending on the conditions and reagents used.Aplicaciones Científicas De Investigación

Sulfonation and Sulfation Reactions

Sulfonation and sulfation are significant chemical processes in organic synthesis. The study by Goossens et al. (1988) explores the sulfation and sulfonation of methyl- and dimethylphenols, which are structurally related to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate. This research provides insights into how different substituents affect the distribution of sulfonic acid products, essential for understanding the chemical behavior of complex sulfonates in various reactions (Goossens, Lambrechts, Cerfontain, & Wit, 1988).

Synthesis and Biological Evaluation

Fahim and Shalaby (2019) conducted research on the synthesis and biological evaluation of benzenesulfonamide derivatives. They studied the reactivity of these compounds, which are structurally similar to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate, providing insights into their potential for various biomedical applications (Fahim & Shalaby, 2019).

Cleavage Reactions

Kobayashi, Okimoto, and Imakura (1982) explored the cleavage of the methylenedioxy ring in compounds similar to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate. Their research provides valuable insights into how different substituents affect the cleavage reactions, which is crucial for organic synthesis and the development of new chemical compounds (Kobayashi, Okimoto, & Imakura, 1982).

Enzyme Inhibitory Kinetics and Computational Study

Abbasi et al. (2018) conducted a study on the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which have relevance to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate. They investigated the inhibitory effects on enzymes like acetylcholinesterase, which is significant in developing therapeutic agents for diseases like Alzheimer’s (Abbasi et al., 2018).

Chemiluminescence in Chemical Analysis

Watanabe et al. (2010) explored the chemiluminescence of certain dioxetanes, providing a basis for understanding how 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate might behave in similar conditions. This research is vital for applications in chemical analysis and the development of new analytical methods (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

(3-acetylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S/c1-5-22-17-9-13(3)18(10-12(17)2)24(20,21)23-16-8-6-7-15(11-16)14(4)19/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNJMCSMHGWLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![2-Methyl-5-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2800071.png)

![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)

![N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2800075.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2800076.png)